molecular formula C23H19ClN2O4 B2946323 N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide CAS No. 477853-82-0

N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide

Cat. No.: B2946323
CAS No.: 477853-82-0
M. Wt: 422.87
InChI Key: JTXIQBYZPFBJNW-UHFFFAOYSA-N
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Description

N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide is an intriguing compound due to its unique structure combining elements of isoxazole, chromene, and benzene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis begins with the preparation of the chromenoisoxazole core. One common method includes the cyclization of ortho-hydroxy ketones with isoxazole derivatives under acidic conditions.

  • The core structure is then linked to the benzenecarboxamide moiety through a coupling reaction using reagents such as EDCI and HOBt in a suitable solvent like dichloromethane.

Industrial Production Methods:

  • Industrial production might employ scalable methods such as continuous flow synthesis, which offers better control over reaction conditions and yields.

  • Automated synthesis machines can optimize reagent usage and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the benzo[5,6]chromene moiety using oxidizing agents like m-CPBA.

  • Reduction: It can be reduced to corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

  • Substitution: The 4-chlorobenzene group allows for nucleophilic substitution reactions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

  • Oxidation: m-CPBA, Oxone

  • Reduction: NaBH4, LiAlH4

  • Substitution: KOH/EtOH, NH3/MeOH

Major Products:

  • Oxidation: Corresponding N-oxide derivatives

  • Reduction: Alcohol or amine derivatives

  • Substitution: Substituted aniline or benzene derivatives

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of more complex heterocyclic compounds.

  • Investigated for its catalytic properties in organic reactions.

Biology:

  • Potential inhibitor of certain enzymes due to its structural features.

  • Studied for its binding affinity to specific biological targets.

Medicine:

  • Evaluated for its anti-inflammatory and anti-cancer properties.

  • Potential use as a probe in imaging studies due to its unique structural motif.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.

  • Explored for use in high-performance polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound can interact with enzymes such as kinases, inhibiting their activity.

  • It might affect cellular pathways related to inflammation or cell proliferation.

Mechanism:

  • The benzo[5,6]chromeno[4,3-c]isoxazol moiety can fit into the active site of certain enzymes, blocking substrate access.

  • The 4-chlorobenzenecarboxamide group enhances binding affinity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-fluorobenzenecarboxamide

  • N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-methylbenzenecarboxamide

  • N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-nitrobenzenecarboxamide

Uniqueness:

  • The presence of the chlorine atom in the benzene ring introduces specific electronic effects, potentially altering the compound's reactivity and binding properties.

  • Different substituents on the benzene ring can significantly affect the compound's solubility, stability, and interaction with biological targets. The 4-chlorobenzenecarboxamide variant shows a unique profile due to its electronic and steric properties.

There you have it: a comprehensive overview of N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide

Properties

IUPAC Name

4-chloro-N-[2-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c24-17-8-5-15(6-9-17)23(28)25-11-20(27)26-22-16(13-30-26)12-29-19-10-7-14-3-1-2-4-18(14)21(19)22/h1-10,16,22H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXIQBYZPFBJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CNC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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